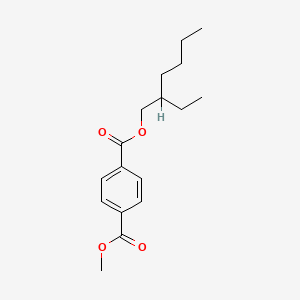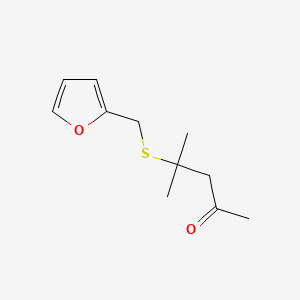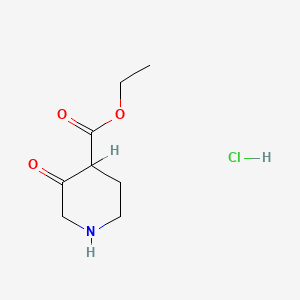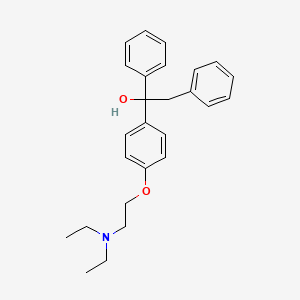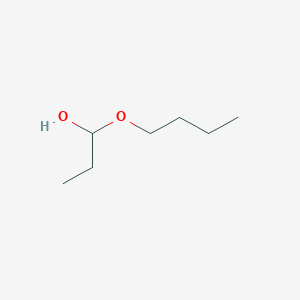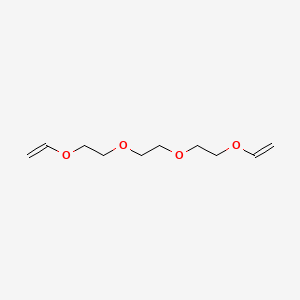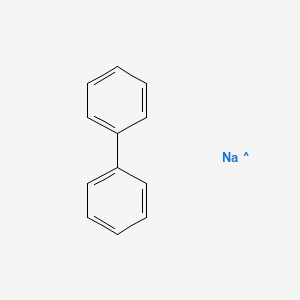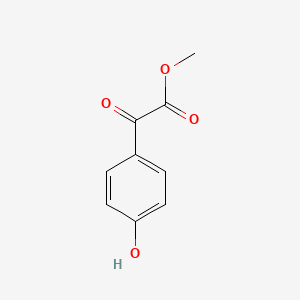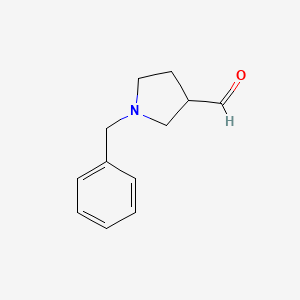
1-Benzylpyrrolidine-3-carbaldehyde
Vue d'ensemble
Description
1-Benzylpyrrolidine-3-carbaldehyde is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.26 . It is also known by other names such as 1-benzyl-3-pyrrolidinecarbaldehyde and 1-BENZYL-3-FORMYL-PYRROLIDINE . This compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for 1-Benzylpyrrolidine-3-carbaldehyde is 1S/C12H15NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2 . The structure of the molecule is characterized by a five-membered pyrrolidine ring attached to a benzyl group and a carbaldehyde group .Physical And Chemical Properties Analysis
1-Benzylpyrrolidine-3-carbaldehyde has a density of 1.1±0.1 g/cm3, a boiling point of 280.7±33.0 °C at 760 mmHg, and a flash point of 98.4±14.8 °C . It has 2 H bond acceptors, 0 H bond donors, 3 freely rotating bonds, and a polar surface area of 20 Å2 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-Benzylpyrrolidine-3-carbaldehyde, a pyrrolecarbaldehyde, exhibits high synthetic potential and biological importance. It is utilized in various chemical reactions and as a precursor for diverse compounds. For example, it undergoes base-catalyzed reactions to form secondary acetylenic alcohols and α,β-ethylenic ketones, highlighting its role in organic synthesis (Schmidt et al., 2012). In another study, pyrrolecarbaldehydes are used for Knoevenagel condensation reactions, demonstrating their efficacy in creating compounds under green chemistry principles (Hangarge et al., 2002).
Bioactive Compound Synthesis
1-Benzylpyrrolidine-3-carbaldehyde is integral in synthesizing bioactive compounds. For instance, it is used in the preparation of fluorescent 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles, which have applications in optoelectronics due to their intense fluorescence (Trofimov et al., 2009). Additionally, it plays a role in producing E-2-(2-dichloromethylpyrrol-1-yl)vinylphosphonyl dichlorides, showcasing its versatility in organic synthesis (Dmitrichenko et al., 2011).
Pharmaceuticals and Medicinal Chemistry
In medicinal chemistry, pyrrolecarbaldehydes are used to synthesize compounds with potential antioxidant and anti-inflammatory properties, such as 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives (Sudha et al., 2021). This highlights its role in developing new therapeutic agents.
Advanced Material Synthesis
The compound is also involved in the synthesis of advanced materials. For example, the formation of "ferro-salen" ligands from carbaldehydes has applications in metal complex synthesis and catalysis (Niemeyer et al., 2010).
Propriétés
IUPAC Name |
1-benzylpyrrolidine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMPHILDHRTJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404616 | |
| Record name | 1-benzylpyrrolidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylpyrrolidine-3-carbaldehyde | |
CAS RN |
72351-49-6 | |
| Record name | 1-benzylpyrrolidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

